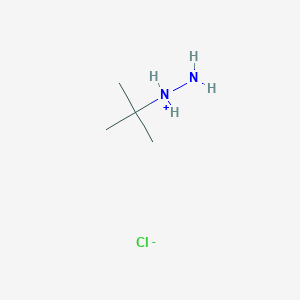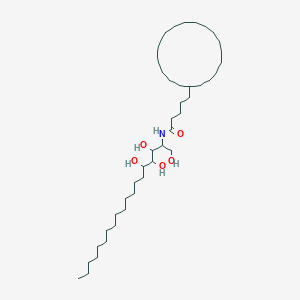
Chlorhydrate de tert-butylhydrazine
Vue d'ensemble
Description
tert-Butylhydrazine hydrochloride: is a chemical compound with the molecular formula C4H13ClN2 and a molecular weight of 124.61 g/mol . It is a white crystalline powder that is soluble in water, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry:
- tert-Butylhydrazine hydrochloride is used in the synthesis of diphosphinohydrazines, pyrazole derivatives, and other nitrogen-containing compounds .
Biology:
Medicine:
- It serves as an intermediate in the synthesis of pharmaceuticals, including insect growth regulators and other bioactive compounds .
Industry:
Safety and Hazards
Tert-Butylhydrazine hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is recommended to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Tert-Butylhydrazine hydrochloride is primarily used as an intermediate in the synthesis of various agrochemicals . The specific targets of its action can vary depending on the final compound it is used to synthesize.
Mode of Action
Tert-Butylhydrazine hydrochloride is involved in aromatic nucleophilic N-N exchange reactions . This means it can donate or accept a nitrogen atom during a chemical reaction, which allows it to form new bonds and create a variety of different compounds. The specifics of these interactions and the resulting changes would depend on the other reactants present in the system.
Biochemical Pathways
The biochemical pathways affected by Tert-Butylhydrazine hydrochloride would be dependent on the specific compounds it is used to synthesize. For instance, it is used in the synthesis of certain insect growth regulators . These compounds can affect the biochemical pathways related to insect growth and development, leading to their efficacy as pesticides.
Result of Action
The molecular and cellular effects of Tert-Butylhydrazine hydrochloride’s action would depend on the specific compounds it is used to synthesize. For example, when used to create certain pesticides, the resulting compounds can interfere with the normal growth and development of insects, leading to their effectiveness as pest control agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Hydrazine Hydrate and tert-Butyl Alcohol Method:
Reactants: Hydrazine hydrate and tert-butyl alcohol.
Conditions: The reaction is carried out in the presence of hydrochloric acid at elevated temperatures (80-90°C).
Procedure: Hydrazine hydrate is mixed with hydrochloric acid, and tert-butyl alcohol is added dropwise.
-
Acetic Acid Buffer System:
Reactants: tert-Butyl alcohol and hydrazine hydrate.
Conditions: The reaction is carried out using an acetic acid buffer system and hydrogen chloride.
Procedure: tert-Butyl alcohol is added to a solution of hydrazine hydrate in acetic acid buffer.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common conditions include the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures.
Major Products:
Comparaison Avec Des Composés Similaires
-
tert-Butylamine hydrochloride:
-
N,N-Dimethylhydrazine dihydrochloride:
-
Phenylhydrazine hydrochloride:
Uniqueness:
Propriétés
IUPAC Name |
tert-butylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPWVABNMBRBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064661 | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
| Record name | tert-Butylhydrazine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7400-27-3 | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylhydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butylhydrazine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGD7KT6LMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-Butylhydrazine hydrochloride in organic synthesis, as highlighted in the provided research?
A1: tert-Butylhydrazine hydrochloride serves as a reagent for introducing a tert-butylpyrazole moiety into molecules. This is particularly useful for synthesizing substituted pyrazoles, which are important heterocyclic compounds with various applications. [, , , , ]
Q2: Can you elaborate on the use of tert-Butylhydrazine hydrochloride as a protecting group in pyrazole chemistry?
A3: While tert-butylhydrazine hydrochloride is primarily used for introducing tert-butylpyrazole units, one study demonstrates its potential as a protecting group. The tert-butyl group can be cleaved under specific conditions, allowing for further functionalization at the pyrazole nitrogen. This strategy enables the synthesis of complex pyrazole derivatives with desired substitutions. []
Q3: Beyond pyrazole synthesis, is tert-Butylhydrazine hydrochloride involved in any other notable chemical reactions?
A4: Research indicates that tert-Butylhydrazine hydrochloride can undergo complex reactions with diphosphinohydrazines. These reactions, explored in the context of metal complexes, can lead to N-N and P-N bond cleavage and even intramolecular rearrangements, highlighting the diverse reactivity of this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

